molecular formula C20H18ClNO4S2 B11266987 Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11266987
M. Wt: 435.9 g/mol
InChI Key: MGXZLUZFULPEMD-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents through a series of reactions such as sulfonation, chlorination, and esterification. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of new drugs or biochemical probes.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may investigate its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylbenzenamine: A related compound with similar structural features but different functional groups.

    4-Methylphenylthiophene: Another thiophene derivative with a different substitution pattern.

Uniqueness

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C20H18ClNO4S2/c1-12-7-9-14(10-8-12)15-11-27-18(20(23)26-3)19(15)28(24,25)22-17-6-4-5-16(21)13(17)2/h4-11,22H,1-3H3

InChI Key

MGXZLUZFULPEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C(=CC=C3)Cl)C)C(=O)OC

Origin of Product

United States

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